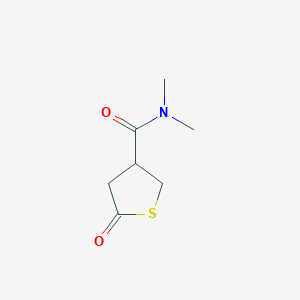
5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one, commonly referred to as 5-BFB, is a heterocyclic compound with a pyrazinone ring structure. It is a synthetic compound that has been used in a variety of research applications and has been studied for its potential therapeutic uses. 5-BFB is a relatively new compound and has only been studied in the last few years.
科学的研究の応用
Synthesis and Crystal Structure Studies
- The compound has been used in the synthesis of complex structures like [1-(4′-bromo-2′-fluorobenzyl)pyrazinium]_2 [Ni(mnt)_2], contributing to the understanding of crystallographic data and intermolecular interactions in these complexes (X. Jing & S. Img, 2003).
Development of Pyrazole Derivatives
- 5-Bromo-1-(2-fluorobenzyl)pyrazin-2(1H)-one is utilized in the synthesis of various pyrazole derivatives, such as 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles, which have been investigated for their xanthine oxidase inhibitory activity (De-Qiang Qi et al., 2015).
Phleomycin Amplification Research
- Research has explored the preparation of various derivatives from 5-bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione, contributing to the understanding of phleomycin amplification (G. Barlin & S. Ireland, 1984).
Electrochemical Properties in Ionic Liquids
- The electrochemical properties of fluorinated substrates, including 1H-3-methyl-4-ethoxycarbonyl-5-(2-fluoro-benzylidenehydrazino)-pyrazole, have been investigated in ionic liquids, providing insights into anodic oxidation and potential applications in sustainable methods (L. Costea et al., 2014).
Exploration in Anti-Microbial Research
- The compound is used in synthesizing pyrazole hydrazides with potential anti-microbial activities, contributing to the development of new antimicrobial agents (Suriya Gunasekar et al., 2021).
Structural and Conformational Analysis
- It has been used in the synthesis of compounds like 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, allowing for detailed structural and conformational analysis using techniques like X-ray diffraction and DFT (Z. Yang et al., 2021).
特性
IUPAC Name |
5-bromo-1-[(2-fluorophenyl)methyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-10-7-15(11(16)5-14-10)6-8-3-1-2-4-9(8)13/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHESNZATKNCTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=CC2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-phenylethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808669.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)
![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)
![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)
![{1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2808683.png)



